N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide
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Description
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C18H26FN3O4S and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications
Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists
Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized and evaluated for their potential as α1-adrenergic receptor antagonists with a uro-selective profile. These compounds have shown high-to-moderate affinity for α1-adrenoceptors and displayed antagonistic behavior towards both α1A and α1B subtypes, indicating their potential for therapeutic applications in treating conditions like hypertension and benign prostatic hyperplasia (A. Rak et al., 2016).
Multifunctional Agents Targeting CNS Disorders
N-alkylated arylsulfonamide derivatives have been investigated for their potential as selective 5-HT7 receptor ligands or as multifunctional agents, aiming to treat complex diseases through a polypharmacological approach. This research has identified potent and selective 5-HT7 receptor antagonists with promising antidepressant-like and pro-cognitive properties, highlighting their potential for treating central nervous system (CNS) disorders (V. Canale et al., 2016).
Anticancer Potential of Piperidine Derivatives
New propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure have been synthesized and evaluated for their anticancer potential. Some of these compounds demonstrated strong anticancer activities compared to the reference drug doxorubicin, suggesting their potential as therapeutic agents in cancer treatment (A. Rehman et al., 2018).
Properties
IUPAC Name |
N'-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4S/c1-2-11-20-17(23)18(24)21-12-10-15-5-3-4-13-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,15H,2-5,10-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKUEZTWFFPPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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